

Unveiling the Anti-Inflammatory Potential of Peptide 401: A Technical Guide

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Compound of Interest

Compound Name: Peptide 401

Cat. No.: B549713

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[CITY, STATE] – [Date] – A comprehensive technical guide released today offers an in-depth exploration of the anti-inflammatory properties of **Peptide 401**, a constituent of bee venom. This document provides researchers, scientists, and drug development professionals with a detailed overview of the peptide's mechanism of action, supported by quantitative data, experimental protocols, and novel visualizations of its signaling pathways.

Peptide 401, also known as Mast Cell Degranulating (MCD) peptide, is a 22-amino acid peptide that has demonstrated potent anti-inflammatory activity in a variety of preclinical models.^[1] This guide consolidates current research to illuminate the peptide's therapeutic potential and provide a solid foundation for future investigation.

Mechanism of Action: A Dual Approach to Inflammation Control

The primary anti-inflammatory mechanism of **Peptide 401** is intricately linked to its potent ability to induce mast cell degranulation.^{[2][3]} This process leads to the release of histamine and other mediators that, paradoxically, contribute to an acute, localized inflammatory response that ultimately suppresses a more sustained and damaging inflammatory cascade, such as that induced by carrageenan.^{[2][3]}

Furthermore, evidence suggests that **Peptide 401** may exert its anti-inflammatory effects through a secondary pathway by rendering the vascular endothelium less responsive to inflammatory stimuli.^[4] This multifaceted approach positions **Peptide 401** as a unique candidate for modulating inflammatory processes.

Quantitative Analysis of Anti-Inflammatory Efficacy

The anti-inflammatory effects of **Peptide 401** have been quantified in various animal models. A key model is the carrageenan-induced paw edema in rats, a standard for assessing acute inflammation.

Table 1: In Vivo Efficacy of **Peptide 401** in Carrageenan-Induced Rat Paw Edema

Dose (mg/kg)	Inhibition of Edema (%)	Reference
~0.1 (ED50)	~50%	^[4]

Note: The ED50 (half-maximal effective dose) for **Peptide 401** in substantially inhibiting edema provoked by subplantar injection of carrageenan in the rat is approximately 0.1 mg/kg.^[4]

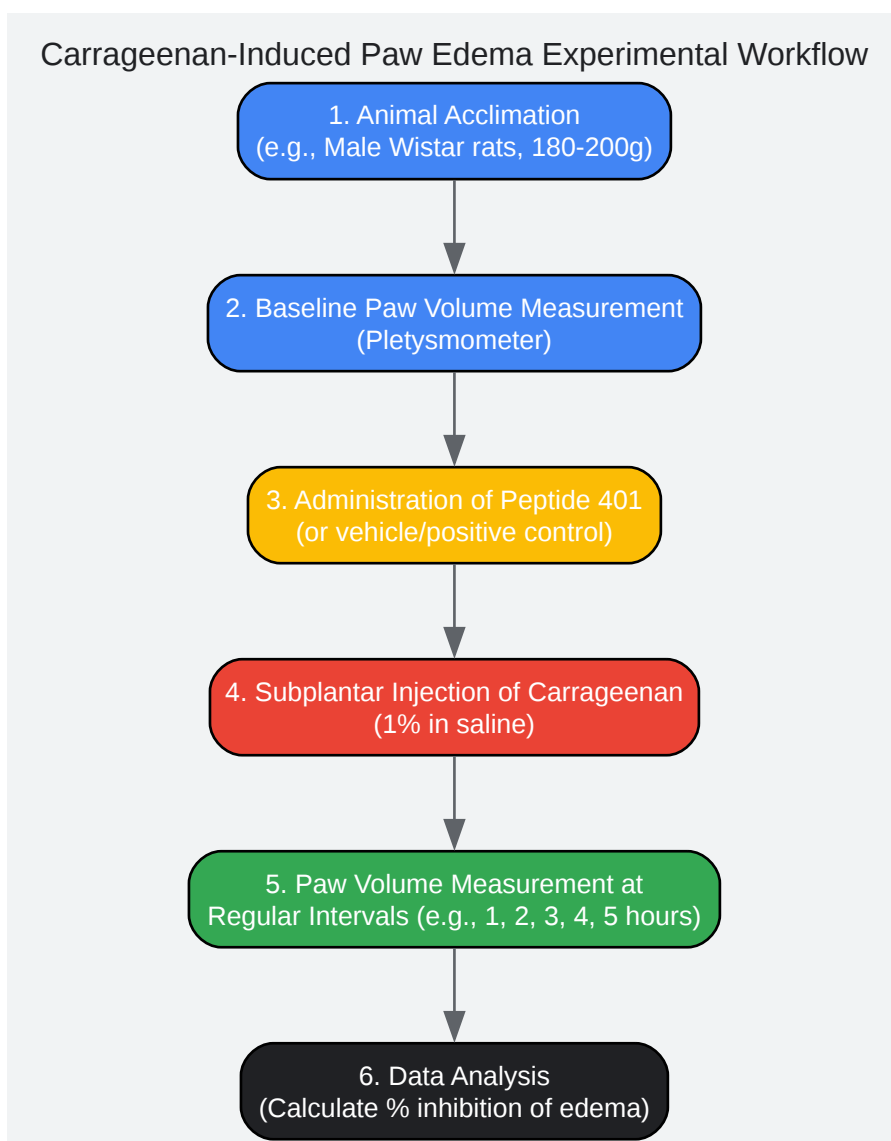
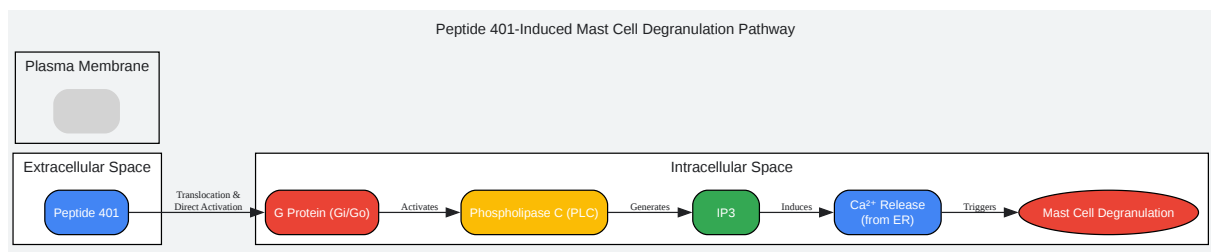
Peptide 401 also effectively suppresses the increased vascular permeability induced by various inflammatory mediators.

Table 2: Effect of **Peptide 401** on Increased Vascular Permeability

Inflammatory Mediator	Effect of Peptide 401	Reference
Histamine	Suppression	^{[4][5]}
Bradykinin	Suppression	^[4]
5-hydroxytryptamine (5-HT)	Suppression	^{[4][5]}
Prostaglandins	Suppression	^{[4][5]}

Signaling Pathway of Peptide 401-Induced Mast Cell Degranulation

The degranulation of mast cells by **Peptide 401** is believed to occur through a receptor-independent mechanism. This process involves the direct activation of G proteins following the peptide's translocation across the plasma membrane.



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